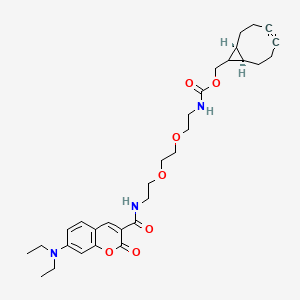

Coumarin-PEG2-endoBCN

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C31H41N3O7 |

|---|---|

Poids moléculaire |

567.7 g/mol |

Nom IUPAC |

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C31H41N3O7/c1-3-34(4-2)23-12-11-22-19-26(30(36)41-28(22)20-23)29(35)32-13-15-38-17-18-39-16-14-33-31(37)40-21-27-24-9-7-5-6-8-10-25(24)27/h11-12,19-20,24-25,27H,3-4,7-10,13-18,21H2,1-2H3,(H,32,35)(H,33,37)/t24-,25+,27? |

Clé InChI |

XLABDPQXKAOLNZ-YHQISMHQSA-N |

SMILES isomérique |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4 |

SMILES canonique |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Coumarin-PEG2-endoBCN: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin-PEG2-endoBCN is a versatile fluorescent probe designed for the specific labeling of biomolecules through bioorthogonal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application in bioconjugation, particularly for researchers in drug development and chemical biology. The molecule incorporates a bright coumarin (B35378) fluorophore, a short polyethylene (B3416737) glycol (PEG) spacer, and a reactive endo-bicyclo[6.1.0]nonyne (endoBCN) moiety, enabling efficient and specific labeling of azide-modified targets via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Chemical Structure and Physicochemical Properties

This compound is an amphiphilic molecule comprising three key functional components: a 7-(diethylamino)coumarin fluorophore, a hydrophilic PEG2 linker, and a strained endo-BCN alkyne for click chemistry.

Chemical Structure:

-

Fluorophore: 7-(diethylamino)coumarin

-

Linker: Diaza-diethyleneglycol (PEG2)

-

Reactive Moiety: endo-Bicyclo[6.1.0]nonyne (endoBCN)

The combination of these components results in a tool with excellent fluorescent properties and biocompatibility for labeling in complex biological systems.

Physicochemical and Photophysical Properties

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that while some data is specific to the conjugated molecule, other values are representative of the core 7-(diethylamino)coumarin fluorophore and may vary slightly depending on the solvent and conjugation state.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₁H₄₁N₃O₇ | [1] |

| Molecular Weight | 567.67 g/mol | [1] |

| CAS Number | 2488174-18-9 | [1] |

| Appearance | Oil | |

| Solubility | Soluble in DMSO and DMF | [2][3] |

| Excitation Maximum (λex) | ~407-409 nm | [2] |

| Emission Maximum (λem) | ~472-473 nm | [2] |

| Quantum Yield (Φ) | 0.83 (in DMSO for a similar coumarin derivative) | [4] |

| Molar Extinction Coefficient (ε) | ~52,500 M⁻¹cm⁻¹ (in ethanol (B145695) for a similar coumarin derivative) | [5] |

| Storage Conditions | Store at -20°C, protected from light and moisture |

Synthesis Workflow

Caption: A logical workflow for the synthesis of this compound.

Brief Description of Synthesis Steps:

-

Synthesis of 7-(diethylamino)coumarin-3-carboxylic acid: This is typically achieved through a Knoevenagel condensation of 4-(diethylamino)salicylaldehyde with a malonic acid equivalent, such as Meldrum's acid, which upon heating yields the coumarin-3-carboxylic acid.[6]

-

Preparation of endo-BCN-PEG2-amine: This functionalized linker is commercially available from various suppliers.

-

Coupling Reaction: The carboxylic acid of the coumarin is activated, for example, using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), to form an NHS ester. This activated ester then readily reacts with the primary amine of the endo-BCN-PEG2-amine to form a stable amide bond, yielding the final product.[7][8]

Experimental Protocols

The primary application of this compound is the fluorescent labeling of azide-modified biomolecules via SPAAC. Below are detailed protocols for labeling proteins in solution and for labeling intracellular targets in live cells.

Labeling of Azide-Modified Proteins in Solution

This protocol describes the general procedure for labeling a purified protein containing an azide (B81097) group.

Materials:

-

Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Size-exclusion chromatography (SEC) or spin desalting column

-

Reaction tubes

Protocol:

-

Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.

-

Reaction Setup:

-

In a reaction tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.

-

Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to minimize protein denaturation.

-

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or for 12-24 hours at 4°C, protected from light.

-

Purification: Remove the unreacted this compound using a spin desalting column or size-exclusion chromatography equilibrated with the desired storage buffer.

-

Characterization: Confirm labeling by measuring the absorbance of the protein (at 280 nm) and the coumarin dye (at ~409 nm). The degree of labeling can be calculated from these values. Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

Labeling of Intracellular Proteins in Live Cells

This protocol outlines the steps for labeling proteins within living cells that have been metabolically engineered to incorporate an azide-containing unnatural amino acid.

Materials:

-

Cells expressing the protein of interest with an incorporated azide-containing amino acid

-

Cell culture medium

-

This compound

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorescence microscope

Protocol:

-

Cell Culture and Metabolic Labeling: Culture cells to the desired confluency. Introduce the azide-containing amino acid into the culture medium and incubate for 24-48 hours to allow for its incorporation into the protein of interest.

-

Cell Preparation: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated azide-containing amino acid.

-

Preparation of Labeling Solution: Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Labeling: Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

-

Washing: Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unreacted probe.

-

Imaging: Image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar filters appropriate for the excitation and emission wavelengths of the coumarin dye).

Signaling Pathways and Experimental Workflows

This compound is a powerful tool for visualizing and tracking biomolecules in various biological processes, including signaling pathways and protein-protein interactions.

Visualizing Protein-Protein Interactions

One common application is to study the interaction between two proteins. This can be achieved by labeling one protein with this compound and another with a complementary fluorescent probe for techniques like Förster Resonance Energy Transfer (FRET).

Caption: Workflow for visualizing protein-protein interactions using FRET.

Tracking Protein Localization in a Signaling Pathway

This compound can also be used to track the translocation of a protein of interest upon the activation of a signaling pathway.

Caption: Tracking protein translocation in a generic signaling pathway.

Conclusion

This compound is a highly valuable tool for researchers in drug development and chemical biology. Its bright fluorescence, biocompatible linker, and highly reactive BCN moiety make it ideal for the specific and efficient labeling of biomolecules in a variety of experimental settings. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this versatile fluorescent probe in elucidating complex biological processes. As with any labeling reagent, optimization of the reaction conditions for each specific application is crucial to achieve the desired results while maintaining the biological function of the molecule of interest.

References

- 1. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01027B [pubs.rsc.org]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. PhotochemCAD | Coumarin 7 [photochemcad.com]

- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 7. broadpharm.com [broadpharm.com]

- 8. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]

A Technical Guide to the Mechanism and Application of Coumarin-PEG2-endoBCN

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Coumarin-PEG2-endoBCN, a fluorescent probe widely utilized in bioorthogonal chemistry. The document elucidates the core mechanism of action, focusing on the individual contributions of the coumarin (B35378) fluorophore, the polyethylene (B3416737) glycol (PEG) linker, and the endo-bicyclononyne (endoBCN) moiety. Detailed experimental protocols for the application of this reagent in bioconjugation are provided, alongside a summary of key quantitative data. Visual diagrams generated using Graphviz are included to illustrate the reaction pathways and experimental workflows, offering a comprehensive resource for researchers in the fields of chemical biology, drug development, and molecular imaging.

Introduction

This compound is a bifunctional molecule designed for the fluorescent labeling of azide-modified biomolecules through strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonal reaction, a cornerstone of "click chemistry," allows for the covalent ligation of molecules in complex biological systems with high specificity and efficiency, without the need for cytotoxic catalysts.[1][2] The molecule's architecture combines a fluorescent reporter (coumarin), a solubility-enhancing spacer (PEG2), and a highly reactive strained alkyne (endoBCN), making it a versatile tool for a range of applications, including in vitro and in vivo imaging, and the development of antibody-drug conjugates (ADCs).[1][2]

Core Components and Mechanism of Action

The functionality of this compound arises from the synergistic action of its three key components:

-

Coumarin: A well-characterized fluorophore known for its high quantum yield and photostability.[3] In this conjugate, it serves as a fluorescent reporter, enabling the detection and quantification of labeled biomolecules. Coumarin derivatives are sensitive to their local environment, which can sometimes provide additional information about the labeled molecule.[4][5] Furthermore, certain coumarin derivatives can act as photocleavable protecting groups, adding a layer of potential functionality for light-induced release of cargo, although in this context, its primary role is fluorescence.[6]

-

PEG2 Linker: The short diethylene glycol (PEG2) spacer enhances the hydrophilicity of the molecule, which is crucial for its use in aqueous biological buffers.[7] This linker reduces the potential for aggregation and steric hindrance, ensuring that both the coumarin and BCN moieties can function optimally without interfering with each other or the target biomolecule.[7]

-

endoBCN (endo-Bicyclo[6.1.0]nonyne): This is the reactive component of the probe. BCN is a strained cycloalkyne that readily reacts with azides in a [3+2] cycloaddition reaction to form a stable triazole linkage.[3][8] The high ring strain of approximately 18 kcal/mol is the driving force for this rapid and selective reaction under physiological conditions.[3] The endo isomer of BCN is known to have excellent reaction kinetics.[1]

The overarching mechanism of action is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This reaction proceeds without the need for a copper catalyst, making it biocompatible for live-cell and in vivo applications.[2] The reaction is highly specific between the BCN group and an azide (B81097), with minimal cross-reactivity with other functional groups present in biological systems.[7]

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data

While specific kinetic and photophysical data for the complete this compound molecule are not extensively published in peer-reviewed literature, the properties of its core components provide a strong indication of its performance.

Table 1: Reaction Kinetics of BCN with Azides

The rate of the SPAAC reaction is described by a second-order rate law. The following table summarizes experimentally determined second-order rate constants (k) for the reaction of BCN with various azides.

| Cyclooctyne | Azide Partner | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |

| exo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | Not Specified | 0.19[1] |

| endo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | Not Specified | 0.29[1] |

| PEGylated BCN | 2-Azidoethanol | Water | 20 | 0.19 - 0.21[9] |

Note: The reaction kinetics are highly dependent on the solvent, temperature, and the steric and electronic properties of the azide reaction partner.[9]

Table 2: Photophysical Properties of a Representative Coumarin Fluorophore

The photophysical properties of coumarin dyes are solvent-dependent.[5][10] Below are typical properties for a 7-(diethylamino)coumarin derivative, which is a common fluorophore used in these types of probes.[3]

| Property | Value | Conditions |

| Excitation Maximum (λ_ex) | ~400 - 430 nm | Dependent on solvent polarity |

| Emission Maximum (λ_em) | ~450 - 500 nm | Dependent on solvent polarity |

| Quantum Yield (Φ) | High | Can be up to 0.9 in non-polar solvents |

| Molar Extinction Coefficient (ε) | > 30,000 M⁻¹cm⁻¹ | In organic solvents |

Note: These values are illustrative and can vary based on the specific coumarin structure and solvent environment.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioorthogonal labeling experiments, based on standard procedures for SPAAC reactions. Optimization will be required for specific applications.

Protocol 1: Labeling of Purified Azide-Modified Proteins

This protocol describes the labeling of a purified protein that has been metabolically or chemically modified to contain an azide group.

Materials:

-

Azide-modified protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).

-

This compound.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette).

Procedure:

-

Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM. Store protected from light and moisture at -20°C or -80°C for long-term storage.[1][3]

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with a 10-50 fold molar excess of the this compound stock solution.[3] The final concentration of DMSO should be kept below 5% to minimize protein denaturation.[3][7]

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight for sensitive proteins.[1]

-

Purification: Remove the unreacted this compound using a suitable purification method such as a spin desalting column, SEC, or dialysis.[9]

-

Analysis: Confirm labeling by fluorescence measurement, SDS-PAGE (a band shift may be visible), or mass spectrometry.[7]

Workflow for labeling purified azide-modified proteins.

Protocol 2: Live Cell Labeling

This protocol outlines the general steps for labeling azide-modified biomolecules on the surface of or within live cells.

Materials:

-

Cells with azide-modified biomolecules (e.g., through metabolic labeling with an azide-containing sugar).

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).

-

This compound stock solution in DMSO.

-

PBS or other suitable washing buffer.

Procedure:

-

Cell Preparation: Plate cells and allow them to adhere. If necessary, perform metabolic labeling with an azide-containing precursor and wash the cells to remove any unincorporated precursor.

-

Labeling Solution: Prepare a labeling solution by diluting the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 5-50 µM.

-

Incubation: Remove the culture medium from the cells and add the labeling solution. Incubate for 15-60 minutes at 37°C in a CO₂ incubator.[3]

-

Washing: Remove the labeling solution and wash the cells two to three times with pre-warmed imaging medium or PBS to remove any unbound probe.[3]

-

Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for coumarin (e.g., DAPI or blue fluorescent protein channel).

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of azide-modified biomolecules. Its mechanism of action, rooted in the principles of bioorthogonal strain-promoted azide-alkyne cycloaddition, allows for highly specific and efficient conjugation under biocompatible conditions. The integrated coumarin fluorophore provides a robust and sensitive means of detection. This technical guide provides researchers with the foundational knowledge and practical protocols necessary to effectively integrate this compound into their experimental workflows for a wide range of applications in chemical biology and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to the Synthesis of Coumarin-PEG2-endoBCN

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Coumarin-PEG2-endoBCN, a fluorescent labeling reagent crucial for advanced bioconjugation applications. This molecule incorporates a coumarin (B35378) fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a bicyclononyne (BCN) moiety for copper-free click chemistry. The methodologies, data, and workflows presented herein are intended to equip researchers in drug development and chemical biology with the necessary information for the successful synthesis and application of this versatile chemical tool.

Overview of this compound

This compound is a fluorescent dye specifically designed for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly efficient and biocompatible, making it ideal for labeling sensitive biological molecules without the need for cytotoxic copper catalysts. The key components of the molecule are:

-

7-(Diethylamino)coumarin: A bright and photostable fluorophore that allows for sensitive detection in various biological assays.

-

PEG2 Linker: A short, hydrophilic diethylene glycol spacer that enhances solubility in aqueous media and provides spatial separation between the coumarin and the conjugated biomolecule, minimizing potential steric hindrance.

-

endo-Bicyclononyne (endoBCN): A strained alkyne that reacts rapidly and specifically with azide-functionalized molecules, enabling efficient and stable conjugation.

Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the coumarin fluorophore, specifically 7-(diethylamino)coumarin-3-carboxylic acid. The second, and final, step is the amide coupling of this carboxylic acid with a commercially available or synthesized endo-BCN-PEG2-amine linker.

Experimental Protocols

This protocol is adapted from established methods for coumarin synthesis.

Materials:

-

4-(Diethylamino)salicylaldehyde

-

Diethyl malonate

-

Piperidine

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 4-(diethylamino)salicylaldehyde (1 equivalent) and diethyl malonate (1.2 equivalents) in ethanol.

-

Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the resulting residue, add a solution of potassium hydroxide (2.5 equivalents) in a mixture of water and ethanol.

-

Heat the mixture to reflux for 2-3 hours to facilitate the hydrolysis of the ester.

-

After cooling, acidify the reaction mixture with hydrochloric acid until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 7-(diethylamino)coumarin-3-carboxylic acid as a solid.

This step involves the amide coupling of the synthesized coumarin carboxylic acid with a commercially available endo-BCN-PEG2-amine linker.

Materials:

-

7-(Diethylamino)coumarin-3-carboxylic acid (from Step 1)

-

endo-BCN-PEG2-amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 7-(diethylamino)coumarin-3-carboxylic acid (1 equivalent) in anhydrous DMF in a nitrogen-purged flask.

-

Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve endo-BCN-PEG2-amine (1.1 equivalents) in a small amount of anhydrous DMF.

-

Add the endo-BCN-PEG2-amine solution to the activated coumarin mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value |

| 7-(Diethylamino)coumarin-3-carboxylic Acid | |

| Molecular Formula | C₁₄H₁₅NO₄ |

| Molecular Weight | 261.27 g/mol |

| Typical Yield | 70-85% |

| Appearance | Yellow to orange solid |

| endo-BCN-PEG2-amine | |

| Molecular Formula | C₁₇H₂₈N₂O₄ |

| Molecular Weight | 324.42 g/mol |

| Appearance | Colorless to pale yellow oil |

| This compound | |

| Molecular Formula | C₃₁H₄₁N₃O₇ |

| Molecular Weight | 567.68 g/mol |

| Typical Yield (from coupling) | 50-70% |

| Appearance | Yellow to orange oil or solid |

| Excitation Maximum (approx.) | 425 nm |

| Emission Maximum (approx.) | 475 nm |

Experimental Workflow and Logic

The overall experimental workflow is designed for efficiency and purity, starting from readily available starting materials and culminating in a highly pure final product suitable for sensitive biological applications.

Conclusion

This guide outlines a robust and reproducible synthetic route for this compound. The described protocols, when followed with care, should enable researchers to produce this valuable fluorescent probe for a wide range of applications in drug discovery and development, including target identification, validation, and the development of novel diagnostic tools. The use of copper-free click chemistry afforded by the endoBCN moiety ensures that the integrity of biological systems is maintained during labeling, a critical consideration for in vivo and in vitro studies.

Unveiling the Fluorescent Landscape of Coumarin-PEG2-endoBCN: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fluorescent properties of Coumarin-PEG2-endoBCN, a versatile fluorophore increasingly utilized in bioorthogonal chemistry and biological imaging. This document provides a comprehensive overview of its photophysical characteristics, detailed experimental methodologies for its characterization, and a logical workflow for its application.

Core Fluorescent Properties

This compound is a fluorescent dye that features a 7-(diethylamino)coumarin fluorophore linked to an endo-bicyclo[6.1.0]nonyne (BCN) moiety via a polyethylene (B3416737) glycol (PEG) spacer. This structure allows for its efficient conjugation to azide-modified biomolecules through copper-free click chemistry. The inherent fluorescence of the coumarin (B35378) core provides a robust signal for detection and imaging.

Quantitative Data Summary

| Property | Value | Conditions |

| Excitation Maximum (λex) | 409 nm[1] | 0.1 M Tris buffer, pH 9.0[1] |

| Emission Maximum (λem) | 473 nm[1] | 0.1 M Tris buffer, pH 9.0[1] |

| Fluorescence Quantum Yield (Φ) | ~0.04 (reacted) | Not specified |

| Molar Extinction Coefficient (ε) | Data not available | - |

| Molecular Formula | C₃₁H₄₁N₃O₇[1] | - |

| Molecular Weight | 567.68 g/mol [1] | - |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of fluorescent probes. The following sections outline the key experimental protocols for determining the fluorescent properties of this compound.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a general representative procedure can be inferred from the synthesis of similar coumarin-based probes. This typically involves a multi-step process:

-

Synthesis of the Coumarin Fluorophore: A suitable 7-aminocoumarin (B16596) derivative is often the starting point. The synthesis may involve reactions like the Pechmann condensation to form the coumarin core.

-

Functionalization of the PEG Linker: A di-functional PEG linker (in this case, PEG2) is activated at one end to react with the coumarin and at the other end to react with the BCN moiety.

-

Coupling of Coumarin to the PEG Linker: The coumarin derivative is coupled to one end of the activated PEG linker, often through an amide bond formation using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

-

Attachment of the endo-BCN Moiety: The other end of the PEG-coumarin intermediate is then reacted with an activated endo-BCN derivative to yield the final this compound product.

-

Purification: The final product is purified using techniques such as column chromatography and characterized by NMR and mass spectrometry to confirm its structure and purity.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. A common method for its determination is the relative method, using a well-characterized fluorescent standard.

Materials:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solvent (e.g., ethanol, DMSO, or buffer)

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.546)

-

This compound sample

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of both the standard and the this compound sample in the chosen solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

-

Measure Fluorescence Emission: Using the fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

By plotting the integrated fluorescence intensity versus absorbance for both the sample and the standard, the slope of the resulting lines can be used in the calculation, which can improve accuracy.

-

Visualizing the Workflow

The following diagrams illustrate the logical flow of characterizing and utilizing this compound.

Caption: Workflow for the synthesis, characterization, and application of this compound.

Caption: Labeling an azide-modified cell surface receptor in a signaling pathway.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Coumarin-PEG2-endoBCN

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties and applications of Coumarin-PEG2-endoBCN, a fluorescent probe designed for bioorthogonal chemistry. This document details its excitation and emission characteristics, provides experimental protocols for its use, and illustrates a typical workflow for cellular imaging applications.

Core Properties of this compound

This compound is a versatile molecule that combines a bright coumarin (B35378) fluorophore with a bicyclononyne (BCN) moiety through a polyethylene (B3416737) glycol (PEG) linker. The coumarin core, specifically a 7-(diethylamino)coumarin derivative, provides the molecule with its fluorescent properties, making it excitable by UV-to-blue light and emitting in the blue-green region of the spectrum. The endo-BCN group is a strained alkyne that readily participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This "click chemistry" allows for the specific and covalent labeling of azide-modified biomolecules in complex biological systems without the need for a cytotoxic copper catalyst. The PEG linker enhances the solubility and biocompatibility of the molecule.

Spectral Data

The fluorescence properties of this compound are primarily determined by its 7-(diethylamino)coumarin core. While the specific spectral characteristics can be influenced by the local environment, such as solvent polarity, the following table summarizes the typical excitation and emission maxima. These values are based on the spectral data of closely related 7-(diethylamino)coumarin-BCN conjugates.

| Parameter | Wavelength (nm) | Notes |

| Excitation Maximum (λex) | ~409 | Excitable with a 405 nm laser line. |

| Emission Maximum (λem) | ~473 | Emits in the blue-green region of the spectrum. |

Experimental Protocols

This section provides a detailed protocol for the fluorescent labeling of azide-modified proteins with this compound. A similar protocol can be adapted for labeling azide-modified cells.

Protocol: Fluorescent Labeling of Azide-Modified Proteins

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide (B81097).

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Size-Exclusion Chromatography (SEC) column or other protein purification system.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in anhydrous DMSO. For example, dissolve 1 mg of the compound in the appropriate volume of DMSO to achieve a 10 mM stock solution.

-

Store the stock solution at -20°C, protected from light and moisture.

-

Ensure the azide-modified protein is at a suitable concentration in an azide-free buffer.

-

-

Labeling Reaction:

-

To the azide-modified protein solution, add the desired molar excess of the this compound stock solution. A 10-20 fold molar excess of the dye over the protein is a common starting point.

-

Example: For a 1 mL reaction of a 100 µM protein solution, add 10-20 µL of a 10 mM this compound stock solution.

-

The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to minimize the risk of protein denaturation.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The optimal reaction time may vary depending on the specific biomolecule. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight). Protect the reaction from light.

-

-

Purification of the Labeled Protein:

-

After the incubation period, remove the unreacted this compound from the labeled protein using a size-exclusion chromatography (SEC) column or another suitable protein purification method.

-

Equilibrate the column with the desired storage buffer for the protein.

-

Apply the reaction mixture to the column and collect the fractions containing the labeled protein.

-

-

Characterization and Storage:

-

The degree of labeling can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein (e.g., at 280 nm) and the coumarin dye (at its absorption maximum of ~409 nm).

-

The labeled protein can be further analyzed by SDS-PAGE with in-gel fluorescence scanning and mass spectrometry.

-

Store the fluorescently labeled protein under conditions appropriate for the specific biomolecule, typically at 4°C for short-term storage or -80°C for long-term storage, protected from light.

-

Visualizations

The following diagrams illustrate the chemical principles and a general workflow for the application of this compound in cellular imaging.

Caption: Chemical principle of SPAAC for fluorescent labeling.

Caption: Experimental workflow for live-cell imaging.

In-Depth Technical Guide: Solubility and Stability of Coumarin-PEG2-endoBCN

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Coumarin-PEG2-endoBCN, a fluorescent probe widely utilized in bioorthogonal chemistry. The information herein is intended to assist in the effective handling, storage, and application of this reagent in research and development settings.

Core Properties of this compound

This compound is a fluorescent labeling reagent that incorporates a coumarin (B35378) fluorophore, a short polyethylene (B3416737) glycol (PEG) spacer, and an endo-bicyclo[6.1.0]nonyne (endoBCN) moiety. This structure allows for its use in strain-promoted azide-alkyne cycloaddition (SPAAC) "click" chemistry, a bioorthogonal reaction that enables the specific labeling of azide-modified biomolecules.[1][2]

Solubility Profile

The solubility of this compound is a critical parameter for its successful application in various experimental contexts, particularly in aqueous biological systems. While exhaustive quantitative data across a multitude of solvents is not publicly available, a summary of known solubility characteristics is presented below.

Table 1: Quantitative Solubility Data for this compound and Related Compounds

| Compound | Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions | Reference(s) |

| This compound | Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | Standard laboratory conditions | [1][2][3] |

| This compound | 0.1 M Tris buffer (pH 9) | Soluble | Not specified | Standard laboratory conditions | [2][3] |

| Coumarin-C2-exo-BCN (a related compound) | Dimethyl Sulfoxide (DMSO) | 18.18 | 37.91 | Requires ultrasonic treatment and heating to 60°C | [4] |

Qualitative Solubility and Formulation Considerations:

-

Organic Solvents : As a general characteristic of coumarin-based molecules, this compound is expected to be soluble in common organic solvents such as ethanol, chloroform, and diethyl ether.[4]

-

Aqueous Solubility : The inclusion of a PEG linker in the molecule's structure is designed to enhance its hydrophilicity and improve solubility in aqueous media.[5][6] However, for many coumarin derivatives, aqueous solubility can be limited.[3]

-

Stock Solutions : For practical use, it is recommended to prepare concentrated stock solutions in an organic solvent like DMSO and then dilute them into the desired aqueous buffer for the final experimental concentration. The final concentration of the organic solvent should be minimized to avoid potential effects on biological systems.

Stability Profile

The stability of this compound is crucial for ensuring the reproducibility of experimental results and for long-term storage. Key stability considerations are outlined below.

Storage and Handling Recommendations:

-

Storage Temperature : For long-term storage, it is recommended to keep the compound at -20°C.[1][7]

-

Protection from Light and Moisture : The compound should be protected from light and moisture to prevent degradation.[1][7]

Chemical Stability:

-

BCN Moiety : The bicyclononyne (BCN) group is susceptible to degradation under strongly acidic conditions.[7][8] However, amide linkages adjacent to the BCN core, as is common in these probes, generally confer greater stability than carbamate (B1207046) linkages.[9][10]

-

Coumarin Moiety : The coumarin fluorophore is generally stable, but its fluorescence properties, including intensity and emission wavelength, can be sensitive to the pH of the environment.[10]

-

Post-Reaction Stability : The triazole linkage formed upon the "click" reaction with an azide (B81097) is highly stable, ensuring a durable fluorescent label on the target biomolecule.[11][12]

Experimental Protocols

Detailed experimental protocols for determining the specific solubility and stability of this compound are provided below. These are based on established methodologies for similar fluorescent probes and PEGylated compounds.

Protocol for Determining Equilibrium Solubility

This protocol outlines a method for quantifying the solubility of this compound in a given solvent.

Methodology:

-

Preparation of Saturated Solutions : Add an excess amount of this compound to a known volume of the test solvent (e.g., water, PBS, ethanol) in a sealed vial.

-

Equilibration : Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Sample Collection and Dilution : Carefully collect a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification : Analyze the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at the coumarin's λmax) or High-Performance Liquid Chromatography (HPLC) with fluorescence detection, to determine the concentration of the dissolved compound.

-

Calculation : Calculate the solubility from the measured concentration and the dilution factor.

Protocol for Assessing Chemical Stability (HPLC-Based Assay)

This protocol provides a framework for evaluating the stability of this compound under various conditions.

Methodology:

-

Sample Preparation : Prepare solutions of this compound at a known concentration in the desired buffers (e.g., pH 4, 7.4, and 9) or solvents.

-

Application of Stress Conditions :

-

pH Stability : Store the buffered solutions at controlled temperatures (e.g., 4°C, 25°C, and an elevated temperature like 40°C).

-

Photostability : Expose solutions to a controlled light source (e.g., a photostability chamber) while keeping control samples in the dark.

-

Thermal Stability : Store solutions at a range of temperatures.

-

-

Time-Point Analysis : At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

-

HPLC Analysis :

-

Chromatographic System : Use a reverse-phase HPLC system with a C18 column.

-

Mobile Phase : Employ a gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

Detection : Use a fluorescence detector set to the excitation and emission wavelengths of the coumarin fluorophore and a diode array detector to monitor for the appearance of degradation products.

-

-

Data Analysis : Quantify the peak area of the intact this compound at each time point. Plot the percentage of the remaining compound against time to determine the degradation kinetics and calculate the half-life under each condition.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Chemical scheme of the SPAAC click reaction.

Caption: General workflow for solubility determination.

Caption: General workflow for stability assessment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Coumarin-PEG2-exoBCN | 2488174-18-9 [chemicalbook.com]

- 3. This compound(Nebulabio) [vicbio.com]

- 4. This compound 2488174-18-9 | MedChemExpress [medchemexpress.eu]

- 5. mbexc.de [mbexc.de]

- 6. nbinno.com [nbinno.com]

- 7. This compound | SiChem GmbH [shop.sichem.de]

- 8. benchchem.com [benchchem.com]

- 9. Cy5-PEG3-endo-BCN | Fluorescent Dye | 1881221-50-6 | Invivochem [invivochem.com]

- 10. Developing visible fluorogenic ‘click-on’ dyes for cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Versatility of Coumarin Derivatives in Fluorescence Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Coumarin (B35378) and its derivatives have emerged as a cornerstone in the field of fluorescence microscopy, offering a versatile scaffold for the development of a wide array of fluorescent probes. Their inherent photophysical properties, including high quantum yields and environmental sensitivity, coupled with the relative ease of chemical modification, have made them indispensable tools for visualizing and quantifying a diverse range of biological processes. This technical guide provides a comprehensive overview of the applications of coumarin derivatives in fluorescence microscopy, with a focus on their use as sensors, the underlying photophysical mechanisms, and detailed experimental protocols.

Core Principles and Photophysical Properties

The fluorescence of coumarin derivatives originates from the π-conjugated system of the benzopyran-2-one core. Modifications to this core structure, particularly at the 3, 4, and 7-positions, allow for the fine-tuning of their spectral properties. Electron-donating groups, such as amino or hydroxyl groups, at the 7-position generally enhance fluorescence, while electron-withdrawing groups can be strategically placed to modulate the emission characteristics and create environmentally sensitive probes.[1][2]

The utility of many coumarin-based probes is rooted in three primary photophysical mechanisms: Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[3][4] Understanding these mechanisms is crucial for the rational design of novel probes and the accurate interpretation of fluorescence microscopy data.

Photoinduced Electron Transfer (PET)

PET-based sensors are designed with a fluorophore (the coumarin core) linked to a receptor (electron donor or acceptor) via a short, unconjugated spacer. In the "off" state, photoexcitation of the coumarin fluorophore is followed by a non-radiative decay pathway through electron transfer with the receptor, thus quenching the fluorescence. Upon binding of the target analyte to the receptor, the electron transfer process is disrupted, leading to a "turn-on" of fluorescence.[5][6]

Intramolecular Charge Transfer (ICT)

In ICT-based probes, an electron-donating group and an electron-withdrawing group are part of the same conjugated system. Upon photoexcitation, there is a redistribution of electron density, leading to an excited state with a larger dipole moment. The emission wavelength of ICT probes is highly sensitive to the polarity of the microenvironment. In polar solvents, the excited state is stabilized, resulting in a red-shift of the emission spectrum. This property is exploited to create probes for sensing changes in cellular polarity and viscosity.[3][7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Controlling Stimulated Emission via Intramolecular Charge Transfer in Amino-Coumarin Dyes: Switching from Reverse Saturable to Saturable Absorption | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01097B [pubs.rsc.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to Bioorthogonal Click Chemistry

Introduction

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with or being interfered by native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi in 2003, the concept has revolutionized the study of biomolecules in their native environments, enabling real-time visualization and manipulation of cellular processes without introducing toxicity.[1] These reactions form the bedrock of numerous applications in chemical biology, drug development, and diagnostics.[3][4][5]

For a reaction to be considered bioorthogonal, it must satisfy a stringent set of criteria:[1][3]

-

Selectivity: The reacting partners must react exclusively with each other, ignoring the vast array of other functional groups present in a biological system.

-

Biocompatibility: The reagents and the resulting linkage must be non-toxic and not perturb the normal physiology of the organism under study.

-

Kinetics: The reaction must proceed at a reasonable rate under physiological conditions (aqueous environment, neutral pH, and body temperature), even at low concentrations.

-

Stability: The covalent bond formed must be stable and inert to biological reactions.

This guide provides a technical overview of the core principles of bioorthogonal click chemistry, focusing on the most prominent reactions, their quantitative comparison, detailed experimental protocols, and key applications.

Core Bioorthogonal Reactions

While many reactions have been developed, a few have become mainstays in the field due to their reliability and exceptionally favorable kinetics. The most widely used reactions are catalyst-free, a crucial feature for in vivo applications to avoid the cytotoxicity associated with heavy metal catalysts like copper.[2]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

First developed by the Bertozzi group as a copper-free alternative to the foundational Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC has become a workhorse of bioorthogonal chemistry.[1][2] The reaction is a [3+2] cycloaddition between an azide (B81097) and a cyclooctyne. The driving force is the high ring strain of the cyclooctyne, which dramatically lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[6] The resulting product is a stable triazole linkage.

Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation

The IEDDA reaction, often referred to as the tetrazine ligation, is currently the fastest known bioorthogonal reaction.[7][8] It occurs between an electron-deficient diene, typically a 1,2,4,5-tetrazine, and a strained, electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO).[9] The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[9][10] Its exceptional speed makes it ideal for applications where concentrations are low or processes are highly dynamic.[11]

References

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]

- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 4. In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. broadpharm.com [broadpharm.com]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Live-Cell Labeling with Coumarin-PEG2-endoBCN

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the fluorescent labeling of biomolecules in living cells using Coumarin-PEG2-endoBCN. This technique utilizes a two-step bioorthogonal chemistry approach, enabling the precise visualization of various cellular processes.

Introduction

Live-cell imaging is a powerful tool for studying dynamic cellular events in real-time.[1] The use of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has revolutionized the ability to label and visualize biomolecules in their native environment without disrupting cellular functions.[1][2][3] this compound is a fluorescent probe that leverages this technology. It consists of a bright coumarin (B35378) fluorophore attached via a polyethylene (B3416737) glycol (PEG) linker to an endo-bicyclo[6.1.0]nonyne (endoBCN) moiety.[4][5] The strained ring system of BCN reacts selectively and efficiently with azide-functionalized biomolecules in a catalyst-free manner, which is crucial for live-cell applications to avoid the cytotoxicity associated with copper catalysts.[3][6][7] This reaction forms a stable triazole linkage, covalently attaching the fluorescent probe to the target molecule for visualization by fluorescence microscopy.[7][8]

The labeling strategy involves two main steps:

-

Metabolic or Enzymatic Labeling : Cells are incubated with a metabolic precursor containing an azide (B81097) group. This precursor is processed by the cell's machinery and incorporated into nascent biomolecules such as glycans, proteins, or lipids.[1][9]

-

Bioorthogonal Ligation : The azide-modified cells are then treated with this compound. The endo-BCN group reacts specifically with the azide group through SPAAC, resulting in covalent labeling of the target biomolecules with the coumarin fluorophore.[1][4][5]

Coumarin dyes are UV-excitable, blue fluorescent probes with emission typically in the 410 to 470 nm range.[10] They are often used to provide contrast in multicolor imaging applications.[10]

Quantitative Data Summary

The following tables summarize typical experimental parameters and photophysical properties for live-cell labeling using this compound. Note that these are starting points, and optimal conditions may vary depending on the cell type, the abundance of the target molecule, and the specific experimental setup.[9]

Table 1: Recommended Parameters for Live-Cell Labeling

| Parameter | Recommended Range | Notes |

| Azide Precursor Concentration | 25 - 100 µM | Dependent on the specific precursor and cell type. For example, 25-50 µM for Ac4ManNAz (azido-sugar)[1] or 50-100 µM for AHA (azido-amino acid).[7] |

| Metabolic Labeling Time | 1 - 3 days | The optimal incubation time should be determined empirically for each cell line.[1] |

| This compound Concentration | 1 - 25 µM | Start with a lower concentration (e.g., 5 µM) and optimize. Higher concentrations can lead to increased background fluorescence.[9] |

| Labeling Incubation Time | 10 - 60 minutes | Longer incubation times may increase the signal but can also elevate background.[7][11] |

| Incubation Temperature | 37°C | To maintain physiological conditions for live cells.[9] |

| Cell Confluency | 50 - 80% | Optimal cell density can impact labeling efficiency and overall signal-to-noise ratio.[9] |

| Washing Steps | 3 - 4 times | Thorough washing with pre-warmed buffer or medium is crucial to remove the unbound probe and reduce background.[9] |

Table 2: Photophysical Properties of Coumarin Fluorophore

| Property | Value | Notes |

| Excitation Maximum (Ex) | ~405 nm | A 405 nm laser line on a confocal microscope is suitable for excitation.[7] |

| Emission Maximum (Em) | ~470 nm | A bandpass filter of 450-500 nm is a good starting point for capturing the emission.[7] |

| Filter Set | DAPI or equivalent | A standard DAPI filter set (e.g., Ex: 405/20 nm, Em: 475/50 nm) can be used.[1] |

| Quantum Yield | High | Coumarin derivatives are known for their high fluorescence quantum yields.[12][13] |

| Stokes Shift | Large | The significant separation between excitation and emission spectra minimizes background interference.[12] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with an Azide Precursor

This protocol describes the metabolic incorporation of an azide group into cellular biomolecules. The example provided is for glycan labeling using an azido-sugar, N-azidoacetylmannosamine (Ac4ManNAz). A similar procedure can be followed for other azide precursors like L-azidohomoalanine (AHA) for protein labeling.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Azido-sugar (e.g., Ac4ManNAz) or other azide precursor

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and culture them under normal conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency (typically 50-70%).[14]

-

Prepare Azide Precursor Stock Solution: Prepare a 100 mM stock solution of the azide precursor (e.g., Ac4ManNAz) in anhydrous DMSO.

-

Metabolic Labeling: Add the azide precursor stock solution to the complete culture medium to achieve the desired final concentration (e.g., 25-50 µM for Ac4ManNAz).[1] Gently swirl the dish to ensure even distribution.

-

Incubation: Incubate the cells for 1-3 days under normal cell culture conditions to allow for the incorporation of the azide precursor into the target biomolecules.[1]

-

Negative Control: As a negative control, culture a separate batch of cells in a medium containing an equivalent concentration of DMSO without the azide precursor.[1]

Protocol 2: this compound Labeling of Azide-Modified Live Cells

This protocol details the bioorthogonal ligation of this compound to the azide-labeled cells.

Materials:

-

Azide-labeled cells (from Protocol 1)

-

This compound

-

Anhydrous DMSO

-

Serum-free cell culture medium or live-cell imaging buffer (e.g., HBSS)

-

Pre-warmed PBS, pH 7.4

Procedure:

-

Prepare this compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.[11] Store any unused portion at -20°C, protected from light.[7]

-

Cell Preparation:

-

Prepare Labeling Solution: Dilute the this compound stock solution in pre-warmed serum-free medium or imaging buffer to the desired final concentration (e.g., 5-20 µM).[1] It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions. The final DMSO concentration should be kept low (typically <0.5%) to avoid cytotoxicity.[9][11]

-

Labeling Reaction: Add the labeling solution to the cells and incubate for 10-60 minutes at 37°C, protected from light.[7][11]

-

Washing:

-

Aspirate the labeling solution.

-

Wash the cells three to four times with pre-warmed PBS or imaging buffer to remove any unreacted probe.[9]

-

Protocol 3: Fluorescence Imaging of Labeled Live Cells

This protocol outlines the general procedure for visualizing the labeled cells using fluorescence microscopy.

Materials and Equipment:

-

Labeled live cells (from Protocol 2)

-

Pre-warmed live-cell imaging medium

-

Fluorescence microscope (confocal or widefield) equipped with an environmental chamber (37°C, 5% CO2)

-

Appropriate filter set for coumarin imaging (e.g., DAPI filter set)[1]

Procedure:

-

Prepare for Imaging: Replace the final wash buffer with pre-warmed live-cell imaging medium.

-

Microscope Setup:

-

Place the culture vessel on the microscope stage within the environmental chamber.

-

Allow the cells to equilibrate for at least 15 minutes before imaging.[1]

-

-

Image Acquisition:

-

Locate the cells using brightfield or phase-contrast microscopy.

-

Use a light source and filter set appropriate for the coumarin fluorophore (Excitation: ~405 nm; Emission: ~470 nm).[7]

-

Acquire images using settings that provide a good signal-to-noise ratio while minimizing phototoxicity and photobleaching. It is important to use consistent imaging settings when comparing different experimental conditions.[7]

-

Visualizations

Caption: Experimental workflow for live-cell labeling.

Caption: Chemical principle of this compound labeling.

References

- 1. benchchem.com [benchchem.com]

- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 3. broadpharm.com [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 6. BCN-alkyne (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. soc.chim.it [soc.chim.it]

- 13. A coumarin-based fluorescent chemosensor as a Sn indicator and a fluorescent cellular imaging agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Application Notes and Protocols for Coumarin-PEG2-endoBCN Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the bioconjugation of Coumarin-PEG2-endoBCN to azide-modified biomolecules. The described protocol is based on the principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and biocompatible click chemistry reaction.[1] This method is ideal for the fluorescent labeling of sensitive biological materials, including proteins, peptides, and nucleic acids, for a variety of applications in research and drug development.[1][2]

Introduction

This compound is a fluorescent labeling reagent that combines a coumarin (B35378) fluorophore with an endo-bicyclo[6.1.0]nonyne (BCN) moiety through a polyethylene (B3416737) glycol (PEG) spacer. The coumarin dye allows for the sensitive detection and quantification of the labeled biomolecule, while the BCN group enables a copper-free click chemistry reaction with azide-functionalized molecules.[3][4] The PEG linker enhances the hydrophilicity of the molecule, which can improve solubility and reduce non-specific binding.[2]

The core of this bioconjugation strategy is the SPAAC reaction, a bioorthogonal ligation that proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1] The high ring strain of the BCN cyclooctyne (B158145) drives the reaction with an azide, forming a stable triazole linkage.[5] This makes it particularly well-suited for applications in living cells and for the modification of delicate biomolecules.[1]

Key Features of this compound Bioconjugation:

-

Biocompatible: The copper-free nature of the SPAAC reaction avoids the cytotoxicity associated with traditional copper-catalyzed click chemistry (CuAAC).[1]

-

High Specificity: The BCN group reacts selectively with azides, minimizing off-target labeling of other functional groups present in biological samples.[6]

-

Mild Reaction Conditions: The conjugation reaction proceeds efficiently in aqueous buffers at or near physiological pH and temperature.[6]

-

Stable Conjugate: The resulting triazole linkage is chemically stable, ensuring a robustly labeled biomolecule.[6]

-

Fluorescent Detection: The integrated coumarin fluorophore provides a reliable method for the visualization and quantification of the labeled target.[6]

Quantitative Data

The efficiency of SPAAC reactions is typically characterized by second-order rate constants. While specific kinetic data for the precise this compound molecule is not extensively published, the reaction rates of parent BCN compounds with azides provide a valuable reference. The endo isomer of BCN has been shown to have a slightly higher reactivity compared to the exo isomer.[6][7]

| Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System |

| endo-BCN + Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) |

| exo-BCN + Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) |

Experimental Protocols

This section provides a detailed protocol for the fluorescent labeling of an azide-modified protein with this compound. The protocol is a general guideline and may require optimization for specific applications.

Materials and Reagents

-

Azide-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Note: Avoid buffers containing sodium azide.[6][8]

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Size-Exclusion Chromatography (SEC) column (e.g., a desalting column) for purification.[9][10]

-

Reaction tubes

Preparation of Reagents

-

This compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 1-10 mM stock solution in anhydrous DMSO or DMF.[9][10] For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of solvent.

-

Vortex briefly to ensure the compound is fully dissolved. This stock solution should be prepared fresh and used immediately.[9]

-

-

Azide-Modified Protein Solution:

Bioconjugation Protocol

-

Reaction Setup:

-

In a reaction tube, add the azide-modified protein solution.

-

Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution.[9][10] A higher molar excess of the dye will help to ensure complete labeling of the azide-modified protein.[10]

-

Important: The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept low (ideally below 10% v/v) to minimize the risk of protein denaturation.[6][9]

-

-

Incubation:

-

Gently mix the reaction components.

-

Incubate the reaction mixture for 1-4 hours at room temperature (20-25°C).[9][10] For temperature-sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).[9] Protect the reaction from light due to the photosensitive nature of the coumarin fluorophore.[5]

-

Purification of the Labeled Protein

-

Removal of Unreacted Dye:

-

Size-Exclusion Chromatography Procedure:

-

Equilibrate the desalting column with the desired storage buffer (e.g., PBS).

-

Apply the reaction mixture to the column.

-

Elute the labeled protein with the storage buffer according to the manufacturer's instructions.

-

The fluorescently labeled protein will typically elute in the initial fractions, while the smaller, unreacted dye molecules are retained and elute later.[10]

-

Analysis and Storage

-

Confirmation of Conjugation:

-

The successful conjugation can be confirmed and the degree of labeling can be estimated using UV-Vis spectroscopy by measuring the absorbance of the protein (e.g., at 280 nm) and the coumarin dye (around 400 nm).[6]

-

Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning to visualize the labeled protein, and mass spectrometry to confirm the mass of the conjugate.[9]

-

-

Storage:

Visualizations

Experimental Workflow

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for In Vivo Imaging with Coumarin-PEG2-endoBCN

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin-PEG2-endoBCN is a fluorescent probe designed for the detection and imaging of azide-modified biomolecules in vitro and in vivo. This probe features a bright and photostable coumarin (B35378) fluorophore attached to an endo-bicyclononyne (BCN) moiety via a polyethylene (B3416737) glycol (PEG2) spacer. The BCN group is a strained alkyne that undergoes a highly efficient and specific reaction with azides through a copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonal reaction is exceptionally well-suited for applications in living systems due to its high biocompatibility, avoiding the cytotoxicity associated with copper-catalyzed click chemistry.[1] The stable triazole linkage formed covalently attaches the coumarin fluorophore to the azide-labeled molecule of interest, enabling visualization of a wide array of biological processes, including glycan trafficking, protein synthesis, and the localization of post-translationally modified proteins.

The PEG2 linker enhances the hydrophilicity of the molecule, which can improve its pharmacokinetic profile for in vivo applications.[1] These characteristics make this compound a valuable tool for non-invasive imaging and tracking of biological processes in real-time.

Principle of Detection

The in vivo imaging strategy utilizing this compound is typically a two-step process:

-

Metabolic Labeling: A biomolecule of interest is first metabolically or enzymatically labeled with an azide-containing precursor. This introduces a bioorthogonal "handle" onto the target within the living organism. For example, to label cell-surface glycans, an azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) is administered. The organism's metabolic machinery processes this azido-sugar and incorporates it into newly synthesized glycans on the surface of cells.[2][3]

-

Bioorthogonal Ligation and Imaging: Following metabolic incorporation and clearance of the excess azido-sugar, this compound is administered. The BCN moiety of the probe rapidly and specifically reacts with the azide (B81097) groups on the target biomolecules in vivo. This covalent attachment of the coumarin fluorophore allows for the visualization of the labeled structures using non-invasive fluorescence imaging techniques.

Quantitative Data

The selection of appropriate reagents and reaction conditions is critical for successful in vivo imaging experiments. The following tables provide key quantitative data for this compound and related compounds.

Table 1: Photophysical Properties of Coumarin Fluorophore

| Property | Value | Reference |

| Excitation Maximum (λex) | ~405 nm | [4] |

| Emission Maximum (λem) | ~470 nm | [4] |

| Stokes Shift | ~65 nm | Calculated |

| Quantum Yield | High (in non-aqueous environments) | [5] |

Table 2: Reaction Kinetics of BCN with Azides (SPAAC)

| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |

| BCN (endo) | 0.15 (in DMSO) | [6] |

| DBCO (DIBAC/ADIBO) | 0.86 | [7] |

| OCT (Cyclooctyne) | ~0.0012 | [7] |

Table 3: Recommended Starting Concentrations for In Vitro and In Vivo Applications

| Application | Reagent | Recommended Concentration | Incubation/Reaction Time | Reference(s) |

| In Vitro Cell Labeling | Azido-sugar (e.g., Ac4ManNAz) | 25-50 µM in culture medium | 24-72 hours | [8] |

| This compound | 10-50 µM in imaging buffer | 10-30 minutes | [4] | |

| In Vivo Metabolic Labeling (Mouse Model) | Azido-sugar (e.g., Ac4GalNAz) | 300 mg/kg/day (i.p. injection) | 7 days | [3][9] |

| In Vivo Imaging (Mouse Model) | This compound | 5-20 mg/kg (i.v. injection) | Imaging at 2-24 hours post-injection | General practice |

Signaling Pathways and Experimental Workflows

The application of this compound is not limited to a specific signaling pathway but is a tool to visualize any biological process where an azide handle can be introduced. The logical relationship is a two-step process: metabolic incorporation of an azide followed by bioorthogonal labeling.

Experimental Protocols

Protocol 1: In Vitro Labeling of Cellular Glycans

This protocol describes the labeling of newly synthesized sialoglycans on the surface of cultured cells.

Materials:

-

Cells of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

-

This compound

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

Live-cell imaging buffer (e.g., HBSS)

-

Glass-bottom dishes or chamber slides

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and culture until they reach 50-70% confluency.

-

Metabolic Labeling:

-

Prepare a stock solution of Ac4ManNAz in DMSO.

-

Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

-

Preparation for Labeling:

-

Gently aspirate the Ac4ManNAz-containing medium.

-

Wash the cells three times with warm PBS to remove unincorporated azido-sugar.

-

-

This compound Labeling:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

-

Dilute the stock solution in pre-warmed live-cell imaging buffer to a final concentration of 10-50 µM.

-

Add the labeling solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[4]

-

-

Washing:

-

Gently aspirate the labeling solution.

-

Wash the cells three times with warm PBS to remove unreacted probe.

-

-

Imaging:

-

Add fresh imaging buffer to the cells.

-

Image the cells immediately using a fluorescence microscope equipped with appropriate filters for coumarin (e.g., Ex: 405 nm, Em: 470 nm).[4]

-

Protocol 2: In Vivo Metabolic Labeling and Imaging of Tumors in a Mouse Model

This protocol provides a general workflow for the in vivo labeling and imaging of tumor glycans. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

-

Tumor-bearing mice (e.g., xenograft model)

-

Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)

-

Vehicle for injection (e.g., 70% DMSO in PBS)

-

This compound

-

Sterile, biocompatible buffer (e.g., PBS)

-

In vivo fluorescence imaging system

Procedure:

-

Metabolic Labeling:

-

Probe Administration:

-

Allow 24 hours after the final Ac4GalNAz injection for clearance of the unincorporated sugar.

-

Prepare a sterile solution of this compound in a biocompatible buffer.

-

Administer the this compound solution to the mice via intravenous (i.v.) injection (e.g., through the tail vein) at a dose of 5-20 mg/kg.

-

-

In Vivo Imaging:

-

Anesthetize the mice at various time points (e.g., 2, 6, 12, and 24 hours) post-probe injection.

-

Perform whole-body fluorescence imaging using an in vivo imaging system equipped with appropriate excitation and emission filters for the coumarin dye.

-

Acquire images and quantify the fluorescence intensity in the tumor and other organs to assess probe accumulation and specificity.

-

Protocol 3: Pre-targeted In Vivo Imaging

This strategy involves first targeting a tumor with a BCN-modified antibody, followed by the administration of an azide-functionalized imaging agent. While this protocol describes the reverse scenario of the primary application, it highlights the versatility of the BCN-azide chemistry. For the purpose of using this compound, one would use an azide-modified antibody and the BCN-functionalized coumarin probe.

Materials:

-

Tumor-bearing mice

-

Azide-modified tumor-targeting antibody

-

This compound

-

Sterile, biocompatible buffer

-

In vivo imaging system

Procedure:

-

Antibody Administration:

-